molecular formula C18H16FN3O3 B5293058 1-(4-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid

1-(4-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid

Cat. No. B5293058
M. Wt: 341.3 g/mol
InChI Key: ROQWKHVLBLAEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, commonly known as CPPC, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. CPPC is a piperidine derivative that has been studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.

Mechanism of Action

CPPC exerts its effects through a variety of mechanisms, including the inhibition of FAAH and the modulation of various signaling pathways. The exact mechanism of action of CPPC is not fully understood, but it is thought to involve the regulation of various neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
CPPC has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of FAAH activity, and the regulation of various signaling pathways. These effects have led to interest in CPPC as a potential therapeutic agent for a variety of conditions.

Advantages and Limitations for Lab Experiments

One advantage of CPPC is its ability to modulate multiple biological pathways, making it a promising candidate for drug development. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on CPPC, including its use as a potential treatment for pain, anxiety, and other conditions. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, CPPC is a promising compound that has the potential to be developed into a valuable therapeutic agent.

Synthesis Methods

CPPC can be synthesized using a variety of methods, including the reaction of 2-fluorophenol with 1-bromo-4-cyanopyridine followed by the addition of piperidine-4-carboxylic acid. The reaction is typically carried out using a palladium catalyst in the presence of a base such as potassium carbonate.

Scientific Research Applications

CPPC has been extensively studied for its potential therapeutic applications, including its ability to modulate the activity of various biological pathways. For example, CPPC has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This has led to interest in CPPC as a potential treatment for conditions such as pain and anxiety.

properties

IUPAC Name

1-(4-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c19-14-3-1-2-4-15(14)25-18(17(23)24)6-9-22(10-7-18)16-11-13(12-20)5-8-21-16/h1-5,8,11H,6-7,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQWKHVLBLAEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)OC2=CC=CC=C2F)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid

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